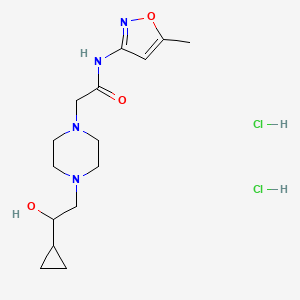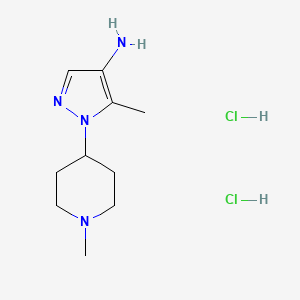
5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of drug discovery. MP-10 is a member of the pyrazolamine class of compounds, which have been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Pyrazoline derivatives, including similar structures to 5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine; dihydrochloride, are significant in the synthesis of heterocyclic compounds. For instance, the reactivity of specific pyrazoline compounds has been utilized as a building block for synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. These compounds have broad applications in medicinal chemistry and drug development due to their diverse biological activities (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives have been explored for their therapeutic potential, showing a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The extensive research into these compounds underscores their importance in developing new treatments and understanding their mechanisms of action (Shaaban, Mayhoub, & Farag, 2012).
Drug Discovery and Development
The structural diversity and biological activities associated with pyrazoline derivatives and related scaffolds make them valuable in drug discovery and development. Studies focus on various synthetic strategies and the biological evaluation of these compounds, aiming to discover novel therapeutic agents with improved efficacy and safety profiles. For example, research on pyrazolo[1,5-a]pyrimidine scaffold has highlighted its potential as a building block for drug-like candidates with a broad range of medicinal properties (Cherukupalli et al., 2017).
Propiedades
IUPAC Name |
5-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-10(11)7-12-14(8)9-3-5-13(2)6-4-9;;/h7,9H,3-6,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTRYNXPJHRHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)

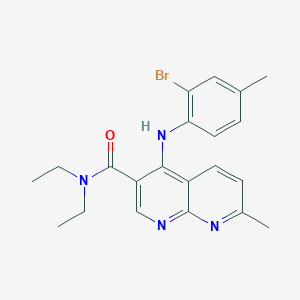
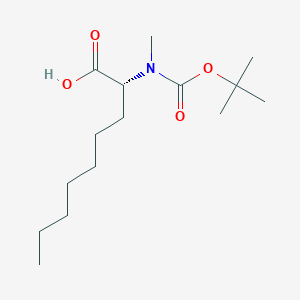
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
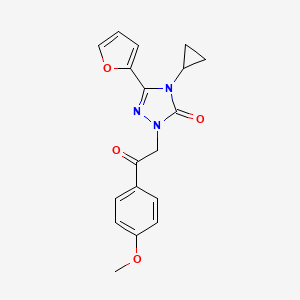
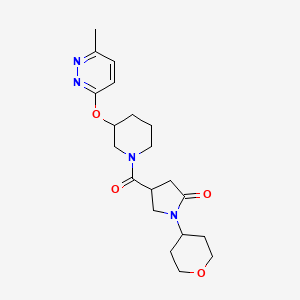

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
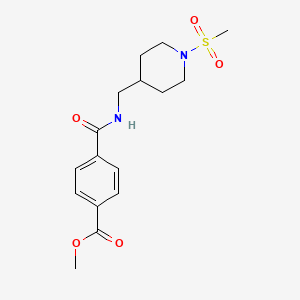
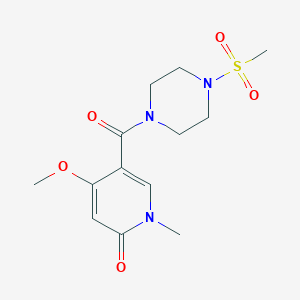
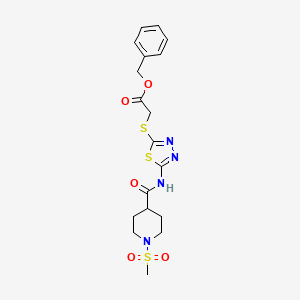
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)
